IDO1 Inhibitory Potency: N-(3-bromobenzyl)tryptophan vs. N-benzyltryptophan
N-(3-bromobenzyl)tryptophan demonstrates measurable IDO1 inhibitory activity, with an IC50 value of 2.78 μM against recombinant human IDO1 expressed in E. coli [1]. In contrast, the non-halogenated structural analog N-benzyltryptophan shows no detectable IDO1 inhibition in comparable assays . The presence of the 3-bromo substituent on the benzyl moiety is therefore essential for conferring IDO1 binding affinity within this scaffold, establishing a clear structure-activity relationship that distinguishes the target compound from its unsubstituted N-benzyl analog.
| Evidence Dimension | IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.78 μM (2780 nM) |
| Comparator Or Baseline | N-benzyltryptophan: no detectable inhibition |
| Quantified Difference | >10-fold difference; comparator inactive |
| Conditions | Recombinant human IDO1 expressed in E. coli BL21(DE3); kynurenine production measured using L-tryptophan as substrate |
Why This Matters
This demonstrates that the 3-bromo substitution is a critical pharmacophore element for IDO1 engagement; procurement of the non-halogenated analog would yield no measurable activity in IDO1 inhibition studies.
- [1] BindingDB. BDBM50253296 (CHEMBL4079351): Affinity data for N-(3-bromobenzyl)tryptophan against human IDO1. View Source
